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Compound of Interest

Compound Name: Epicholesterol acetate

Cat. No.: B094849 Get Quote

For researchers, scientists, and drug development professionals, precision in molecular tools is

paramount. Epicholesterol acetate, the C-3 epimer of cholesteryl acetate, represents more

than a mere structural curiosity. It is a critical probe for dissecting the stereospecific

requirements of sterol interactions within biological and pharmaceutical systems. Its utility lies

in providing a direct comparative counterpart to the naturally abundant cholesterol, enabling the

elucidation of structure-function relationships that govern membrane dynamics, cellular

signaling, and the performance of lipid-based drug delivery vehicles.

This guide provides a comprehensive overview of epicholesterol acetate, from its chemical

synthesis and purification to its analytical characterization and key applications. The protocols

and insights herein are designed to be self-validating, grounded in established chemical

principles and supported by authoritative references.

Core Identity and Physicochemical Properties
Epicholesterol acetate is a derivative of epicholesterol, where the hydroxyl group at the C-3

position of the steroid nucleus is in the axial (α) configuration, as opposed to the equatorial (β)

configuration found in cholesterol. This seemingly minor stereochemical inversion has profound

implications for its molecular geometry and intermolecular interactions.

CAS Number: 1059-85-4[1][2]

Table 1: Physicochemical Properties of Epicholesterol Acetate
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Property Value Source(s)

IUPAC Name

[(3R,8S,9S,10R,13R,14S,17R)

-10,13-dimethyl-17-[(2R)-6-

methylheptan-2-

yl]-2,3,4,7,8,9,11,12,14,15,16,

17-dodecahydro-1H-

cyclopenta[a]phenanthren-3-yl]

acetate

[1]

Molecular Formula C₂₉H₄₈O₂ [1][2]

Molecular Weight 428.7 g/mol [1]

Appearance

White or faintly yellow solid;

may appear as a colorless to

pale yellow liquid

[3][4]

Solubility
Soluble in organic solvents like

ethanol and chloroform.
[3]

InChIKey
XUGISPSHIFXEHZ-

GPJXBBLFSA-N
[1]

Synthesis and Purification: A Stereocontrolled
Approach
The most effective synthesis of epicholesterol acetate begins with its natural counterpart,

cholesterol. The core of the synthesis is a stereochemical inversion at the C-3 position. A well-

established method involves a Walden inversion, a type of Sₙ2 reaction, which guarantees the

desired 3α-configuration.[5]

The Causality of the Synthetic Pathway
The chosen pathway proceeds in two key stages: mesylation followed by nucleophilic

substitution.

Mesylation of Cholesterol: Cholesterol's 3β-hydroxyl group is a poor leaving group. To

facilitate its displacement, it is first converted into a good leaving group, a mesylate (-OMs).
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Methanesulfonyl chloride (MsCl) is used for this purpose. The reaction is typically run in the

presence of a non-nucleophilic base like pyridine, which neutralizes the HCl byproduct.

Sₙ2 Inversion with Cesium Acetate: The cholesteryl mesylate is then treated with an acetate

source to introduce the desired functional group. The key to this step is the Sₙ2 mechanism,

which proceeds with an inversion of stereochemistry. Cesium acetate (CsOAc) is an

excellent nucleophile for this purpose. The reaction's efficacy is enhanced by using 18-

crown-6, a phase-transfer catalyst that complexes the cesium cation, making the acetate

anion "naked" and highly nucleophilic.[5] This ensures a clean inversion to the 3α-acetate

configuration.

Synthesis Workflow Diagram
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Step 1: Activation

Step 2: Stereoinversion

Step 3: Purification

Cholesterol (3β-OH)

Cholesteryl Mesylate (3β-OMs)

 MsCl, Pyridine
(Converts -OH to good leaving group)

Epicholesterol Acetate (3α-OAc)

 CsOAc, 18-Crown-6, Toluene
(SN2 reaction with inversion)

Crude Product

Workup

Pure Epicholesterol Acetate

Preparative TLC / Recrystallization

Click to download full resolution via product page

Caption: Workflow for the synthesis of epicholesterol acetate.

Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for sterol inversion.[5][6]

Mesylation:
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Dissolve cholesterol (1 equivalent) in anhydrous pyridine in a round-bottom flask under an

inert atmosphere (N₂ or Ar).

Cool the solution to 0 °C in an ice bath.

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6

hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl

ether or ethyl acetate.

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude

cholesteryl mesylate.

Acetate Displacement (Walden Inversion):

To a solution of the crude cholesteryl mesylate (1 equivalent) in refluxing toluene, add

cesium acetate (1.5 equivalents) and 18-crown-6 (0.1 equivalents).

Reflux the mixture for 6-12 hours, monitoring by TLC for the disappearance of the

mesylate and the appearance of a new, less polar spot corresponding to epicholesterol
acetate.

Cool the reaction mixture, dilute with a solvent like ethyl acetate, and wash with water and

brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the

crude epicholesterol acetate.

Detailed Experimental Protocol: Purification by
Preparative TLC
Preparative TLC is a highly effective method for purifying small to medium scale (10-100 mg)

reactions.[7][8]
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Preparation: Dissolve the crude epicholesterol acetate in a minimal amount of a low-boiling

solvent (e.g., dichloromethane).

Loading: Using a capillary tube or syringe, carefully apply the concentrated solution as a thin,

uniform line onto the origin of a preparative TLC plate (e.g., 20x20 cm, 1000 µm silica gel).

Allow the solvent to evaporate completely between applications.

Development: Place the plate in a developing chamber containing an appropriate solvent

system (e.g., Hexane:Ethyl Acetate, 9:1 v/v). The ideal system should provide a good

separation between the product and any impurities, with an Rf value for the product of

approximately 0.2-0.3.

Visualization: After development, visualize the separated bands under a UV lamp (if the

compound is UV-active) or by staining (e.g., potassium permanganate). Mark the band

corresponding to the product.

Extraction: Carefully scrape the silica containing the product band from the glass plate using

a clean razor blade or spatula.[7][9]

Elution: Place the collected silica in a small fritted funnel or a pipette plugged with cotton

wool. Elute the product from the silica using a polar solvent in which the product is highly

soluble (e.g., 100% ethyl acetate).[8]

Isolation: Collect the filtrate and remove the solvent under reduced pressure to yield the

purified epicholesterol acetate.

Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the

final product. A combination of chromatographic and spectroscopic techniques is employed.

Analytical Workflow Diagram
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Caption: Standard analytical workflow for epicholesterol acetate.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for assessing the purity of sterol acetates and confirming

molecular weight.[10]

Protocol:

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable

solvent like chloroform or ethyl acetate.

Injection: Inject 1 µL into a GC-MS system equipped with a nonpolar capillary column

(e.g., HP-5MS, 30 m x 0.25 mm).
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GC Conditions:

Injector Temperature: 270-280 °C

Oven Program: Start at 180 °C, ramp to 300 °C at 5-10 °C/min, and hold for 10-15

minutes.[11][12]

MS Conditions:

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: Scan from m/z 50 to 700.

Expected Results: A single major peak should be observed in the chromatogram, indicating

high purity. The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 428.7, along

with characteristic fragmentation patterns for the sterol backbone and loss of the acetate

group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for confirming the stereochemical inversion at C-3. The chemical shift

and multiplicity of the C-3 proton are diagnostic. The data for cholesteryl acetate provides an

excellent reference point.[13]

Protocol:

Dissolve 5-10 mg of the sample in deuterated chloroform (CDCl₃).

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Expected Key Resonances:

¹H NMR: The most critical signal is the proton at the C-3 position (H-3). In cholesteryl

acetate (3β), this equatorial proton appears as a broad multiplet around 4.60 ppm.[13] For

epicholesterol acetate (3α), this axial proton is expected to be shifted and exhibit a

different coupling pattern, typically appearing as a narrower multiplet due to smaller axial-

equatorial and equatorial-equatorial coupling constants.
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¹³C NMR: The C-3 carbon will also show a characteristic shift. The carbonyl carbon of the

acetate group will appear around 170 ppm, and the methyl of the acetate will be around 21

ppm.[13]

Table 2: Comparison of Diagnostic NMR Shifts

Position
Cholesteryl Acetate
(3β)

Epicholesterol
Acetate (3α)
(Predicted)

Rationale for
Difference

H-3
~4.60 ppm (multiplet)

[13]

Shifted, narrower

multiplet

Change from

equatorial to axial

position alters the

magnetic environment

and coupling

constants.

C-3 ~74.0 ppm

Shifted due to

stereochemical

change

The γ-gauche effect

will alter the chemical

shift of C-3 and

adjacent carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to confirm the presence of key functional groups.

Expected Peaks:

~1735 cm⁻¹: A strong C=O stretching vibration, characteristic of the ester functional group.

~1240 cm⁻¹: A strong C-O stretching vibration from the acetate group.

~2850-2960 cm⁻¹: C-H stretching vibrations from the sterol backbone.

Applications in Scientific Research
The primary value of epicholesterol acetate is as a stereochemical control for its natural

epimer, cholesterol, and its acetate derivative.
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Probing Sterol-Lipid Interactions in Membrane Science
Cholesterol is a crucial modulator of cell membrane fluidity and organization.[14][15] Its rigid

structure and specific orientation—with the 3β-hydroxyl group near the aqueous interface—are

key to its function. Molecular dynamics simulations have shown that epicholesterol, due to its

3α-hydroxyl, orients differently and is less effective at ordering and condensing lipid bilayers

compared to cholesterol.[16][17]

Epicholesterol acetate allows researchers to investigate how acylating this inverted hydroxyl

group affects membrane interactions. As the acetate ester is more hydrophobic than a hydroxyl

group, it will partition deeper into the membrane core. This makes it an ideal tool for studying:

The role of the C-3 position in anchoring sterols within the bilayer.

The stereospecific requirements for the formation of lipid rafts and other membrane

microdomains.[14]

The impact of sterol structure on membrane permeability and protein function.

Caption: Differential orientation of sterol epimers in a lipid bilayer.

Innovations in Drug Delivery Systems
Cholesterol and its derivatives are fundamental components of lipid-based drug delivery

systems, such as liposomes and solid lipid nanoparticles (SLNs).[18][19] They are incorporated

to enhance carrier stability, reduce drug leakage, and modulate release profiles.[18]

Epicholesterol acetate offers a novel building block for creating next-generation drug carriers.

By replacing cholesteryl acetate with its epimer, researchers can systematically investigate how

sterol stereochemistry impacts:

Nanoparticle Morphology and Stability: Recent studies have shown that modifying the sterol

component can induce polymorphic shapes in lipid nanoparticles, which may enhance

cellular uptake.[20]

Drug Encapsulation and Release Kinetics: The packing of lipids within a nanoparticle is

highly dependent on molecular geometry. The axial acetate of epicholesterol acetate could

alter this packing, leading to different drug loading capacities and release rates.[21]
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Cellular Interaction and Endosomal Escape: The surface characteristics of a nanoparticle

influence its interaction with cells. The unique presentation of the epicholesterol acetate
molecule at the nanoparticle surface could lead to altered cellular uptake and trafficking,

potentially improving endosomal escape and therapeutic efficacy.

Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for epicholesterol acetate is not widely available,

data from analogous compounds like epicholesterol and cholesteryl acetate provide reliable

guidance.[17][22][23][24]

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols.

[22]

First Aid:

Skin Contact: Wash off with soap and plenty of water.

Eye Contact: Rinse with pure water for at least 15 minutes.

Inhalation: Move the person into fresh air.

Ingestion: Rinse mouth with water. Do not induce vomiting.[23]

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials such as strong oxidizing agents.[17] Stable under normal conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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